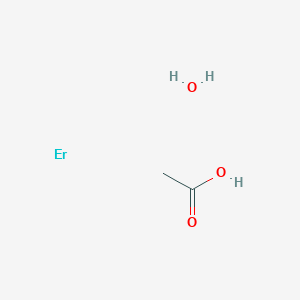

Acetic acid;erbium;hydrate

Description

BenchChem offers high-quality Acetic acid;erbium;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid;erbium;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;erbium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Er.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQFFEKZJRJDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.O.[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ErO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-57-6 | |

| Record name | Acetic acid, erbium(3+) salt, tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance in Rare Earth Coordination Chemistry

The study of these coordination compounds is essential for understanding the fundamental principles of lanthanide chemistry. The coordination number and geometry of the erbium ion are influenced by factors such as the number of water molecules present in the hydrated form. srs.gov Research into these systems provides insights into the bonding and stereochemical properties of lanthanide complexes. funcmater.com The lability of the acetate (B1210297) ligands, which can be exchanged with other molecules, further adds to the versatility of erbium acetate hydrate (B1144303) in synthetic and catalytic applications. mdpi.com

Interactive Data Table: Properties of Erbium Acetate Hydrate

| Property | Value | References |

| Chemical Formula | Er(CH₃COO)₃·xH₂O | stanfordmaterials.comamericanelements.comprochemonline.com |

| Appearance | Pink crystalline solid | stanfordmaterials.comprochemonline.comsigmaaldrich.com |

| Solubility | Soluble in water and polar organic solvents | stanfordmaterials.com |

| Hygroscopicity | Moderately hygroscopic | stanfordmaterials.comaemree.com |

| Purity | Often available in ≥99.9% purity | stanfordmaterials.comprochemonline.com |

Role As a Precursor in Materials Science and Engineering

Erbium acetate (B1210297) hydrate (B1144303) is a highly valued precursor in the synthesis of a wide array of advanced materials. Its predictable thermal decomposition to form erbium oxide (Er₂O₃) at elevated temperatures makes it a key ingredient in the production of high-purity erbium-based materials. stanfordmaterials.comresearchgate.net This process is fundamental to several applications:

Optical Materials: It is used as a dopant in the fabrication of specialty glasses and crystals for lasers and amplifiers, particularly erbium-doped fiber amplifiers (EDFAs) crucial for telecommunications. stanfordmaterials.com

Ceramics and Phosphors: As a precursor, it is integral to creating high-performance ceramics and for enhancing the luminescence in phosphor materials. stanfordmaterials.com

Thin Film Deposition: The compound is utilized in techniques like sol-gel processes, spin coating, and chemical vapor deposition (CVD) to produce erbium-containing thin films for various electronic and optical devices. stanfordmaterials.com

Catalyst Preparation: It serves as a starting material for synthesizing erbium-based catalysts employed in organic reactions and fuel cell technologies. stanfordmaterials.com

Research Findings on Thermal Decomposition

The thermal decomposition of erbium acetate hydrate has been a subject of detailed investigation. Studies using techniques like thermogravimetry (TG) and differential thermal analysis (DTA) have elucidated the decomposition pathway. Research indicates that hydrated erbium acetate, specifically Er(CH₃COO)₃·4H₂O, dehydrates in a single step and subsequently decomposes to erbium oxide (Er₂O₃) at approximately 590°C. researchgate.net The process involves the formation of several unstable, non-crystalline intermediates. researchgate.net The volatile byproducts of this decomposition include water vapor, acetic acid, ketene (B1206846), and acetone (B3395972). researchgate.netsciencemadness.org

Current Research Landscape and Academic Relevance

The academic relevance of erbium acetate (B1210297) hydrate (B1144303) is underscored by ongoing research across multiple disciplines. Current studies are exploring its potential in novel applications and seeking to refine its use in established technologies.

Recent research has focused on:

The synthesis of Er-doped ZnO nanoparticles for use in organic hybrid materials. researcher.life

The fabrication of diodes with erbium-doped magnesium zinc oxide active layers for light-emitting applications. researcher.life

The development of aluminum oxide nanofibers doped with erbium oxide for use as selective emitters. researcher.life

Furthermore, investigations into the isothermal decomposition of erbium acetate have shown that the process follows a nucleation and growth mechanism. researcher.liferesearchgate.net The rate of this decomposition can be enhanced by pre-irradiation with gamma rays, which is attributed to the generation of point defects and additional nucleation centers. researcher.liferesearchgate.net

Overview of Lanthanide Acetate Hydrate Systems

Direct Synthesis from Erbium Sources

The most straightforward methods for preparing erbium acetate hydrate involve the reaction of an erbium-containing base, such as an oxide or carbonate, with acetic acid.

A common and direct method for synthesizing erbium acetate hydrate is the reaction between erbium(III) oxide (Er₂O₃) and aqueous acetic acid (CH₃COOH). sciencemadness.org Erbium oxide, which is soluble in mineral acids, reacts with the acetic acid to form erbium acetate in solution. wikipedia.org The general procedure involves dissolving the oxide powder in the acid. Following the reaction, the solution is typically filtered to remove any unreacted oxide or other impurities. stanfordmaterials.com

To obtain the solid hydrated salt, the resulting solution is concentrated, often by gentle evaporation under reduced pressure to prevent thermal decomposition of the product. stanfordmaterials.com Upon cooling the concentrated solution, erbium acetate hydrate crystallizes. stanfordmaterials.com The final product is a pale pink, hygroscopic solid which can be collected by filtration and dried under vacuum to improve its stability. stanfordmaterials.com The tetrahydrate is a frequently produced form through this type of process. wikipedia.orgwikipedia.org

The balanced chemical equation for this reaction is: Er₂O₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O

An analogous direct synthesis route utilizes erbium(III) carbonate (Er₂(CO₃)₃) as the starting material. This method follows the classic reactivity pattern of a metal carbonate with an acid. The reaction with acetic acid yields erbium acetate, water, and carbon dioxide gas. The effervescence from the release of CO₂ is a clear indicator of the reaction's progress.

Similar to the oxide route, the process would involve carefully adding the carbonate to the acetic acid solution, followed by filtration, concentration, and crystallization to isolate the hydrated erbium acetate product.

The balanced chemical equation for this reaction is: Er₂(CO₃)₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O + 3 CO₂ (g)

Alternative Precursor Routes

Alternative methods for synthesizing erbium acetate hydrate involve starting from different erbium salts and employing techniques like metathesis or controlled precipitation.

Metathesis, also known as a double displacement or partner-swap reaction, provides another pathway to erbium acetate. youtube.com This method typically involves mixing aqueous solutions of two soluble salts, where an exchange of ions occurs. youtube.com For the synthesis of erbium acetate, a solution of erbium(III) chloride (ErCl₃) can be reacted with a solution of sodium acetate (CH₃COONa).

The reaction proceeds by the exchange of anions, leading to the formation of erbium acetate and sodium chloride in the solution. The isolation of the desired erbium acetate product depends on differences in solubility between it and the sodium chloride byproduct, often achieved through fractional crystallization or by using a solvent system where NaCl is less soluble. This type of metathesis reaction is a well-established method for preparing various lanthanide compounds. kuleuven.be

The balanced chemical equation for this reaction in solution is: ErCl₃ (aq) + 3 CH₃COONa (aq) → Er(CH₃COO)₃ (aq) + 3 NaCl (aq)

Homogeneous precipitation is an advanced technique used to produce materials with uniform composition and well-defined particle characteristics. sigmaaldrich.comacs.org Instead of adding a precipitating agent directly, it is generated slowly and uniformly throughout the reaction solution. researchgate.net For lanthanide compounds, a common approach involves the hydrolysis of urea (B33335) in an aqueous solution containing the metal ion. researchgate.net

In a potential synthesis for an erbium acetate precursor, an erbium salt like erbium(III) chloride could be dissolved in water with urea. Gently heating the solution causes the urea to decompose, gradually raising the pH and inducing the uniform precipitation of a precursor like erbium hydroxide (B78521) or a basic erbium carbonate. This highly uniform precipitate can then be isolated, washed, and subsequently reacted with acetic acid to yield erbium acetate hydrate with potentially superior morphological properties.

Solution-Based Synthesis Approaches

Erbium acetate hydrate is itself a key starting material, or precursor, in various solution-based syntheses aimed at creating more complex materials. These methods leverage the compound's solubility to introduce erbium ions into a reaction medium for the fabrication of advanced functional materials.

For example, erbium acetate hydrate is used as the erbium source in non-aqueous sol-gel methods and in the solution-phase synthesis of single-crystalline, lanthanide-doped upconversion nanowires. acs.org Such processes may involve other reagents like ytterbium acetate, oleic acid, and high-boiling point solvents like 1-octadecene. acs.org Similarly, erbium acetate hydrate serves as a convenient precursor in aqueous solutions for synthesizing new erbium(III) coordination complexes by reacting it with various organic ligands. inorgchemres.org These approaches demonstrate the utility of erbium acetate hydrate as a versatile and soluble building block in modern materials chemistry.

Data Tables

Table 1: Overview of Synthetic Methodologies

| Method | Starting Materials | Reaction Type | General Equation |

| Direct Synthesis | Erbium(III) Oxide, Acetic Acid | Acid-Base | Er₂O₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O |

| Direct Synthesis | Erbium(III) Carbonate, Acetic Acid | Acid-Base | Er₂(CO₃)₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O + 3 CO₂ |

| Metathesis | Erbium(III) Chloride, Sodium Acetate | Double Displacement | ErCl₃ + 3 CH₃COONa → Er(CH₃COO)₃ + 3 NaCl |

| Homogeneous Precipitation | Erbium Salt (e.g., ErCl₃), Urea, Water; then Acetic Acid | Precipitation / Acid-Base | 1. Precursor formation via urea hydrolysis. 2. Precursor + CH₃COOH → Er(CH₃COO)₃. |

| Solution-Based Synthesis | Erbium Acetate Hydrate, Ligands/Solvents | Precursor for Nanomaterials/Complexes | Er(CH₃COO)₃ + Ligands → Erbium-Ligand Complex |

Solvothermal Synthesis of Erbium Complexes

Solvothermal synthesis is a versatile method for preparing a wide range of coordination polymers and complexes, including those of erbium. rsc.org This technique involves a chemical reaction in a closed vessel, often a Teflon-lined autoclave, using a solvent at a temperature above its boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.

In the context of erbium complexes, solvothermal synthesis allows for the formation of crystalline materials that may be inaccessible through conventional methods. rsc.org For instance, this method has been successfully employed to synthesize various metal-organic frameworks and coordination polymers where the metallic centers are erbium ions coordinated to organic linkers. rsc.org The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's structure and properties. rsc.org For example, different temperatures in solvothermal reactions can lead to the formation of isomeric products or even induce chemical transformations in the organic linkers used. rsc.org

Controlled Crystallization from Aqueous Solutions

A common and straightforward method for preparing erbium acetate hydrate is through controlled crystallization from an aqueous solution. americanelements.comstanfordmaterials.com This typically involves the reaction of an erbium source, such as erbium(III) oxide, with acetic acid. stanfordmaterials.com The general reaction is:

Er₂O₃ + 6CH₃COOH → 2Er(CH₃COO)₃ + 3H₂O stanfordmaterials.com

The process usually involves dissolving the erbium source in an excess of acetic acid, often with gentle heating (60-100°C) to ensure complete reaction and dissolution. stanfordmaterials.com After the reaction is complete, the solution is filtered to remove any insoluble impurities. stanfordmaterials.com The subsequent crystallization is a critical step where control over parameters like cooling rate and solvent evaporation is essential for obtaining well-defined crystals. stanfordmaterials.comgoogle.com Slow cooling and gradual evaporation of the solvent generally favor the formation of larger, higher-quality crystals. stanfordmaterials.com The resulting crystalline erbium acetate hydrate is then collected by filtration. stanfordmaterials.com

Control of Hydration States and Stoichiometry

The number of water molecules of crystallization in erbium acetate hydrate can vary, with the tetrahydrate form being commonly cited. researchgate.netereztech.comcymitquimica.com The hydration state is a critical factor as it affects the compound's molecular weight and the precise stoichiometry of subsequent reactions.

Factors Influencing Water of Crystallization (e.g., Tetrahydrate Formation)

The formation of a specific hydrate, such as erbium acetate tetrahydrate, is influenced by the conditions during crystallization. researchgate.net Key factors include:

Temperature: The temperature of the solution during crystallization can affect the stability of different hydrates.

Humidity: The ambient humidity during drying and storage can lead to changes in the hydration state, as the compound is known to be deliquescent (absorbs moisture from the air). aemree.com

Solvent Composition: The presence of co-solvents or impurities in the crystallization medium can influence the crystal lattice and the incorporation of water molecules.

Thermal analysis has shown that hydrated erbium acetate dehydrates in a single step upon heating. researchgate.net This indicates that the water molecules are relatively labile and can be removed under controlled heating. researchgate.net

Methodologies for Hydration Number Control

Precise control over the number of water molecules is crucial for applications requiring high purity and exact stoichiometry. acs.org Methodologies to control the hydration number include:

Controlled Drying: After crystallization, the product can be dried under controlled conditions of temperature and vacuum to achieve a specific hydration state. stanfordmaterials.com For example, heating at 200°C for an extended period has been used to dehydrate the compound before further reactions. researchgate.net

Recrystallization under Controlled Atmosphere: Performing the crystallization and subsequent isolation of the product in a controlled humidity environment can help in obtaining a consistent hydration state.

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can be used to precisely determine the water content and to develop protocols for its controlled removal. researchgate.net

Purity Enhancement and Scale-Up Considerations in Research

For many applications, particularly in optics and electronics, high-purity erbium acetate hydrate is required. americanelements.comsamaterials.com Purity enhancement and the ability to scale up the synthesis are important research considerations.

Impurities in the final product can originate from the starting materials or be introduced during the synthesis process. Purification methods often involve:

Recrystallization: This is a standard technique for purifying crystalline solids. Dissolving the crude product in a suitable solvent and allowing it to recrystallize can leave impurities behind in the mother liquor. google.com

Filtration: Multiple filtration steps can be employed to remove particulate impurities. stanfordmaterials.com

Use of High-Purity Precursors: Starting with high-purity erbium oxide and acetic acid is essential for obtaining a high-purity final product. americanelements.com

When scaling up the synthesis from laboratory to larger quantities, several factors need to be considered:

Heat and Mass Transfer: Ensuring uniform heating and mixing in larger reaction vessels is critical for consistent product quality.

Crystallization Control: Maintaining controlled cooling and evaporation rates on a larger scale can be challenging and may require specialized equipment. acs.org

Process Efficiency: Optimizing reaction times, yields, and solvent usage becomes increasingly important for economic viability and environmental considerations. acs.org

Table 1: Synthetic Methodologies for Erbium Acetate Hydrate

| Method | Description | Key Parameters | Advantages |

|---|---|---|---|

| Solvothermal Synthesis | Reaction in a closed vessel with a solvent above its boiling point. rsc.org | Temperature, Pressure, Solvent, Reaction Time rsc.org | Produces crystalline materials, allows for novel structures. rsc.org |

| Controlled Crystallization | Reaction of an erbium source with acetic acid followed by controlled crystallization from an aqueous solution. stanfordmaterials.com | Temperature, Cooling Rate, Solvent Evaporation stanfordmaterials.comgoogle.com | Straightforward, allows for good control over crystal size and quality. stanfordmaterials.com |

Table 2: Factors and Control of Hydration State

| Factor/Methodology | Description | Impact |

|---|---|---|

| Temperature | Affects the stability of different hydrates during crystallization. | Influences which hydrate form is favored. |

| Humidity | The compound is deliquescent and can absorb atmospheric moisture. aemree.com | Can alter the hydration state upon exposure to air. aemree.com |

| Controlled Drying | Heating the product under vacuum or at a specific temperature. stanfordmaterials.com | Allows for the removal of water to achieve a desired hydration state or anhydrous form. stanfordmaterials.comresearchgate.net |

| Thermal Analysis (TGA) | Measures changes in mass as a function of temperature. researchgate.net | Determines the exact water content and dehydration temperature. researchgate.net |

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction has been instrumental in elucidating the precise atomic arrangement within erbium acetate hydrate crystals.

Determination of Crystal System and Space Group

Early X-ray diffraction studies confirmed that erbium acetate tetrahydrate crystals are isomorphous with other heavy lanthanide acetates. icm.edu.pl More detailed investigations have revealed that erbium(III) acetate tetrahydrate crystallizes in the triclinic system with the space group P1. rsc.org This is in contrast to some other erbium compounds, such as erbium(III) chloride hexahydrate, which crystallizes in the monoclinic system with the space group P2/n. wikipedia.org The determination of the crystal system and space group is a fundamental step in defining the symmetry and repeating unit of the crystal lattice.

Elucidation of Unit Cell Parameters

The unit cell parameters for gadolinium(III) acetate tetrahydrate, which is isostructural with the erbium analogue, have been determined. rsc.org Given the isostructural nature, the unit cell parameters for erbium(III) acetate tetrahydrate are expected to be very similar.

Table 1: Unit Cell Parameters for Gd(CH₃COO)₃·4H₂O (Isostructural with Erbium Analogue)

| Parameter | Value |

|---|---|

| a | 10.790(2) Å |

| b | 9.395(3) Å |

| c | 8.941(3) Å |

| α | 60.98(2)° |

| β | 88.50(2)° |

| γ | 62.31(2)° |

| Z | 2 |

Data sourced from the Journal of the Chemical Society, Dalton Transactions. rsc.org

A separate study on a related erbium carboxylate complex, formed with pent-4-ynoate, found it to crystallize in a monoclinic system with space group P2₁/a and different unit cell parameters. researchgate.netresearchgate.net This highlights the influence of the carboxylate ligand on the resulting crystal structure.

Analysis of Coordination Polyhedra and Coordination Numbers

In erbium(III) acetate tetrahydrate, the erbium ion (Er³⁺) is nine-coordinate. icm.edu.plrsc.org The coordination sphere around each metal ion is composed of oxygen atoms from three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjacent acetate group. icm.edu.plrsc.org This arrangement leads to the formation of dimeric species, [Er(CH₃COO)(CH₃COO)₂(H₂O)₂]₂, where the two erbium atoms are bridged by acetate oxygen atoms. rsc.orgresearchgate.net

The coordination number of lanthanide ions can vary depending on the ligands and crystal packing forces, with coordination numbers from 6 to 12 being observed in different complexes. academie-sciences.fracademie-sciences.fr For instance, in a different erbium complex involving 4-aminobenzoic acid, the Er³⁺ ion exhibits an irregular ErO₈ coordination polyhedron. iucr.org The coordination environment in anhydrous erbium acetate is thought to be mainly 8-coordinate. srs.gov

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a key technique for the characterization of polycrystalline materials.

Phase Identification and Purity Assessment

PXRD is routinely used for the phase identification of erbium acetate hydrate powder. stanfordmaterials.com The diffraction pattern serves as a fingerprint for the crystalline phase, allowing for confirmation of its identity by comparison with standard patterns from databases like the International Centre for Diffraction Data (ICDD). myscope.training This technique is also vital for assessing the purity of the synthesized material, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern. stanfordmaterials.commyscope.training Studies on the thermal decomposition of erbium acetate hydrate use PXRD to characterize the intermediate and final solid products, such as the formation of erbium oxide (Er₂O₃) at high temperatures. researchgate.net

Crystallite Size Determination

The size of crystallites—small, individual crystals within a larger solid—is a crucial parameter, often determined using X-ray Diffraction (XRD) data. The Scherrer equation is a fundamental formula used for this purpose, relating the broadening of diffraction peaks to the average crystallite size. kjpupi.id As the crystallite size decreases, the width of the diffraction peak at half its maximum intensity (FWHM) increases. eag.com This method is generally applicable for crystallites in the range of a few nanometers to a few hundred nanometers. eag.com

Studies on the thermal decomposition of erbium acetate tetrahydrate (Er(CH₃COO)₃·4H₂O) to form erbium oxide (Er₂O₃) utilize XRD to characterize the resulting material. researchgate.net The analysis of the final oxide product, which forms at around 590°C, can reveal its crystallite size, which in turn is influenced by the precursor's characteristics. researchgate.net For instance, erbium oxide derived from the acetate precursor at 800°C is noted for its large, porous particles and a high surface area of 55 m²/g, which suggests the formation of very small crystallites. researchgate.net

Table 1: Scherrer Equation for Crystallite Size Calculation

| Parameter | Symbol | Description |

|---|---|---|

| Crystallite Size | D | The average dimension of the crystallites. |

| Shape Factor | K | A dimensionless constant, typically close to 0.9. |

| X-ray Wavelength | λ | The wavelength of the X-ray radiation used. |

| Bragg Angle | θ | The angle of diffraction. |

| Line Broadening | β | The full width at half the maximum intensity (FWHM) of the diffraction peak, in radians. |

This table outlines the components of the Scherrer equation (D = Kλ / (β cosθ)), a method used in XRD analysis to estimate crystallite size. kjpupi.idyoutube.com

Polymorphism and Structural Diversity

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

Identification and Characterization of Different Crystalline Phases

Different crystalline phases of erbium acetate hydrate are primarily identified and distinguished using X-ray diffraction (XRD). researchgate.net The most well-documented phase is erbium acetate tetrahydrate, Er(CH₃COO)₃·4H₂O. researchgate.netsciencemadness.orgfuncmater.com A high-quality crystal structure for this compound is available in the Cambridge Structural Database under the identifier JAXMAA, refined from data collected at 100 K. sciencemadness.org Thermal decomposition studies show that this tetrahydrate phase is stable up to a certain temperature, after which it decomposes through several noncrystalline (amorphous) intermediates before forming crystalline erbium oxide. researchgate.net While extensive polymorphism for erbium acetate itself is not widely reported, related rare-earth compounds, such as neodymium acetate, are known to exist in different crystalline phases (e.g., hexagonal vs. monoclinic), suggesting that polymorphism is possible within this class of compounds.

Influence of Solvent and Crystallization Conditions on Polymorphism

The specific crystalline phase obtained is highly dependent on the conditions of crystallization, particularly the solvent system and temperature. The well-characterized tetrahydrate crystals, for example, can be grown by the slow evaporation of a solution prepared by dissolving erbium metal in aqueous acetic acid. sciencemadness.org The degree of hydration is a critical factor; commercial products are often sold as hydrates with a variable number of water molecules (xH₂O) or specifically as the tetrahydrate. sigmaaldrich.comcapitolscientific.com The use of thermal dehydration (e.g., heating at 200°C) can be employed to create anhydrous forms, which would constitute a different crystalline phase. researchgate.net The choice of solvent and the presence of other coordinating species can lead to different structures, as seen in the broader family of lanthanide carboxylates. researchgate.netcsic.es

Structural Features of the Acetate Ligand and Hydrate Water

Acetate Binding Modes (e.g., Monodentate, Bidentate, Bridging)

In lanthanide carboxylates, acetate ligands can coordinate to the metal center in several ways. Spectroscopic studies of erbium acetate indicate the formation of dimeric species, [Er₂(CH₃COO)₆·4H₂O]. icm.edu.plresearchgate.net This dimeric structure necessitates that at least some of the acetate ligands act as bridges, linking the two erbium ions. In addition to bridging, acetate can also act as a bidentate ligand, where both oxygen atoms of the carboxylate group bind to the same metal ion. This is a common coordination mode for related rare-earth acetates like neodymium acetate. The combination of bridging and bidentate binding modes allows the erbium ion to achieve a high coordination number.

Role of Coordinated and Lattice Water Molecules

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetic acid;erbium;hydrate |

| Erbium acetate hydrate |

| Erbium(III) acetate hydrate |

| Erbium acetate tetrahydrate |

| Erbium oxide |

| Lithium acetate |

| Lanthanide fluorides |

| Yttrium disilicate |

| Neodymium acetate |

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the coordination chemistry of metal complexes like erbium acetate hydrate.

Identification of Functional Groups and Coordination Modes

The infrared spectra of hydrated lanthanide acetates, including the erbium compound, display characteristic absorption bands that confirm the presence of acetate and water ligands. srs.gov The analysis of the carboxylate group's stretching vibrations is particularly informative about its coordination mode to the erbium ion. The acetate ligand can coordinate to a metal ion in several ways, including monodentate, bidentate (chelating or bridging), and polymeric arrangements. srs.govd-nb.info

The difference in the frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (Δν = νₐₛ - νₛ) is a key diagnostic parameter. For erbium acetate, the observed splitting of the -CO₂ stretching vibrations suggests complex metal-acetate bonding. srs.gov In many hydrated metal acetates, the carboxylate groups act as bidentate chelating agents. researchgate.net The infrared spectra of anhydrous lanthanide acetates show that the coordination can also be polymeric, involving both metal-oxygen and metal-oxygen-metal linkages. srs.gov

The FTIR spectra of erbium acetate hydrate and related compounds typically show strong absorption bands for the asymmetric and symmetric COO⁻ stretching vibrations. researchgate.net For instance, in lanthanide(III) 2-(4-chlorophenoxy)acetates, these bands appear in the ranges of 1608–1567 cm⁻¹ and 1340–1322 cm⁻¹, respectively. researchgate.net The presence of hydrogen bonding, often involving the coordinated water molecules and the non-coordinating oxygen atom of the acetate group, can influence the position and splitting of these bands. scielo.br

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in Erbium Acetate Hydrate and Related Compounds.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H (water) | Stretching | 3700–3600 | sci-hub.se |

| C-H (methyl) | Stretching | 3300–2800 | libretexts.org |

| C=O (carboxylate) | Asymmetric Stretching (νₐₛ) | 1610–1520 | researchgate.net |

| C-O (carboxylate) | Symmetric Stretching (νₛ) | 1420–1395 | researchgate.net |

| C-O-C (ether-like) | Stretching | 1000–1300 | rockymountainlabs.com |

| Er-O | Stretching | ~400-600 | researchgate.net |

This table presents a generalized range for the functional groups. Specific values can vary based on the exact composition and structure of the compound.

Analysis of Er-O Bond Vibrations and Water Modes

The presence of water of hydration is clearly indicated by characteristic vibrational modes. acs.org A broad absorption band in the 3200-3600 cm⁻¹ region of the FTIR spectrum is typically assigned to the O-H stretching vibrations of water molecules. sci-hub.se The bending mode of water molecules usually appears around 1600-1650 cm⁻¹. The presence and nature of these bands can help determine the number and type (coordinated vs. lattice) of water molecules in the hydrate. For instance, the thermal decomposition of erbium acetate tetrahydrate begins with the loss of water molecules at around 90 °C. wikipedia.orgresearchgate.net

Electronic Absorption Spectroscopy (UV/Vis)

Electronic absorption spectroscopy in the ultraviolet-visible (UV/Vis) and near-infrared (NIR) regions is used to study the electronic transitions within the erbium(III) ion and potential charge transfer processes.

f-f Transitions of Erbium(III) Ions

The absorption spectra of erbium(III) compounds are characterized by a series of sharp, relatively weak absorption bands in the visible and near-infrared regions. researchgate.netresearchgate.net These bands arise from transitions between the electronic energy levels of the 4f orbitals of the Er³⁺ ion. These f-f transitions are formally forbidden by the Laporte selection rule but become partially allowed through vibronic coupling or distortions in the coordination environment that remove the center of symmetry. researchgate.net

Some of these transitions are termed "hypersensitive" because their intensity is highly sensitive to the coordination environment of the Er³⁺ ion. srs.govacs.org For erbium, the ⁴I₁₅/₂ → ²H₁₁/₂ and ⁴I₁₅/₂ → ⁴G₁₁/₂ transitions, appearing around 520 nm and 380 nm respectively, are examples of hypersensitive transitions. acs.org The shape and intensity of these bands can provide information about the site symmetry of the erbium ion. srs.gov Studies on erbium acetate single crystals have shown that the intensities of these 4f-4f transitions can be analyzed using the Judd-Ofelt theory to evaluate parameters that describe the local environment of the lanthanide ion. researchgate.netresearchgate.net Heavy lanthanide acetates, including erbium acetate, exhibit relatively high intensities for these hypersensitive transitions. researchgate.net

Table 2: Selected f-f Transitions of the Erbium(III) Ion.

| Transition from ⁴I₁₅/₂ to Excited State | Approximate Wavelength (nm) | Region | Hypersensitivity | Reference |

| ⁴I₁₃/₂ | ~1500 | Near-Infrared | - | |

| ⁴I₁₁/₂ | ~980 | Near-Infrared | - | |

| ⁴I₉/₂ | ~800 | Near-Infrared | - | |

| ⁴F₉/₂ | ~650 | Visible | - | |

| ⁴S₃/₂ | ~540 | Visible | - | |

| ²H₁₁/₂ | ~520 | Visible | Yes | acs.org |

| ⁴F₇/₂ | ~490 | Visible | - | |

| ⁴F₅/₂, ⁴F₃/₂ | ~450 | Visible | - | |

| ²H₉/₂, ⁴F₉/₂ | ~410 | Visible | - | |

| ⁴G₁₁/₂ | ~380 | Visible | Yes | acs.org |

The exact wavelengths can vary depending on the specific compound and solvent.

Ligand-to-Metal Charge Transfer Bands

In addition to the f-f transitions, UV/Vis spectra of lanthanide complexes can exhibit broad, intense absorption bands, typically in the UV region. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to an empty or partially filled orbital of the metal ion. scholaris.carsc.org For erbium(III) acetate, these bands would involve the transfer of an electron from the acetate ligand to the erbium ion. The energy of these LMCT bands depends on the redox properties of both the ligand and the metal ion. For some lanthanide complexes, these charge transfer bands can be observed in the UV spectral range. researchgate.net

Optical Band Gap Determination (in derived materials)

Erbium acetate hydrate is often used as a precursor to synthesize other materials, such as erbium oxide (Er₂O₃). wikipedia.orgstanfordmaterials.com The optical properties of these derived materials are of significant interest. The optical band gap of a semiconductor material like Er₂O₃ can be determined from its UV/Vis absorption spectrum. By plotting a function of the absorption coefficient against photon energy (a Tauc plot), the optical band gap can be extrapolated. Erbium oxide is known to have a large band gap, which contributes to its use as a dielectric material in semiconductor devices. atamanchemicals.com The synthesis of erbium oxide thin films from erbium acetate precursors allows for the study of their optical properties, including the determination of the absorption edge and band gap. researchgate.net

Luminescence and Photoluminescence Spectroscopy

Luminescence spectroscopy is a powerful tool for investigating the emissive properties of erbium acetate hydrate. When excited by an external light source, the Er³⁺ ions within the compound can absorb energy and subsequently emit light at specific wavelengths, a process known as photoluminescence.

Upconversion Luminescence Mechanisms

Upconversion is a phenomenon where lower-energy photons are converted into higher-energy emitted photons. In materials containing erbium acetate hydrate, this process is typically initiated by near-infrared (NIR) excitation, often around 980 nm, resulting in visible light emission. mdpi.com The primary mechanisms responsible for this upconversion in Er³⁺-doped systems are Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU). mdpi.cominstras.com

Excited State Absorption (ESA): An initial photon excites an Er³⁺ ion from its ground state (⁴I₁₅/₂) to an intermediate excited state (⁴I₁₁/₂). Before the ion can relax back to the ground state, a second photon is absorbed, promoting it to a higher energy level (e.g., ⁴F₇/₂). researching.cn

Energy Transfer Upconversion (ETU): In this process, two or more neighboring excited Er³⁺ ions interact. One ion (the activator) transfers its energy to the other (the sensitizer), which is already in an excited state, promoting the sensitizer (B1316253) to a higher energy level while the activator returns to a lower state. instras.com

Both ESA and ETU can occur simultaneously, and their relative contributions depend on factors such as the concentration of Er³⁺ ions and the host material. instras.com Studies have confirmed that in various host materials doped with erbium, a two-photon process is primarily responsible for the visible upconversion emissions. instras.com

Near-Infrared (NIR) and Visible Emission Properties

Upon excitation, erbium acetate hydrate exhibits distinct emission bands in both the near-infrared and visible regions of the electromagnetic spectrum. The visible emissions are a direct result of the upconversion processes. Typical emission spectra show several bands corresponding to specific electronic transitions within the Er³⁺ ion. mdpi.comresearching.cn

Commonly observed visible emission bands include:

Green emissions: around 523-531.5 nm and 546-553 nm, corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively. mdpi.comresearching.cnrsc.org

Red emission: around 657-665 nm, attributed to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. mdpi.comrsc.orgrsc.org

Blue emission: A weaker band can sometimes be observed around 410 nm, corresponding to the ²H₉/₂ → ⁴I₁₅/₂ transition. mdpi.com

In the near-infrared region, downconversion emission is also observed, most notably around 1520-1550 nm, which arises from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. acs.orgacs.org The local structure and environment around the Er³⁺ ions, influenced by factors like annealing temperature, can affect the relative intensities and spectral shapes of these emission peaks. instras.com

| Emission Color | Wavelength Range (nm) | Electronic Transition |

|---|---|---|

| Blue | ~410 | ²H₉/₂ → ⁴I₁₅/₂ |

| Green | 523 - 553 | ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ |

| Red | 657 - 665 | ⁴F₉/₂ → ⁴I₁₅/₂ |

| Near-Infrared | 1520 - 1550 | ⁴I₁₃/₂ → ⁴I₁₅/₂ |

Energy Transfer Processes (e.g., Er-Yb co-doping)

To enhance the upconversion efficiency, erbium is often co-doped with other rare-earth ions, most commonly ytterbium (Yb³⁺). mdpi.com Yb³⁺ ions have a large absorption cross-section around 980 nm, which is a common excitation wavelength for Er³⁺ upconversion. researchgate.netresearchgate.net This allows Yb³⁺ to act as a highly effective sensitizer.

The primary energy transfer mechanism in Er-Yb co-doped systems is: Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₅/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴I₁₁/₂) rsc.orgnih.gov

Following this initial transfer, the excited Er³⁺ ion can be further excited to higher energy levels via ESA or by energy transfer from another excited Yb³⁺ ion, leading to significantly enhanced upconversion luminescence. mdpi.com The intensity of upconversion emission in Er-Yb co-doped materials can be more than an order of magnitude higher than in materials doped only with erbium. mdpi.com

However, at high Yb³⁺ concentrations, an energy back-transfer process from Er³⁺ to Yb³⁺ can occur, which may reduce the green emission intensity while enhancing the red emission. researchgate.netresearchgate.net This back-transfer process is described as: Er³⁺(⁴S₃/₂) + Yb³⁺(²F₇/₂) → Er³⁺(⁴I₁₃/₂) + Yb³⁺(²F₅/₂) . researchgate.net The efficiency of these energy transfer processes is highly dependent on the concentrations of both Er³⁺ and Yb³⁺ and the distance between the ions. nih.govnih.gov

Luminescence Decay Kinetics

Luminescence decay kinetics provide insight into the lifetimes of the excited states of the Er³⁺ ion. By measuring the time it takes for the luminescence intensity to decay after pulsed excitation, the excited-state lifetimes can be determined. These measurements are crucial for understanding the efficiency of the luminescence processes and the influence of non-radiative decay pathways. nih.govresearchgate.net

The decay curves are often fitted to exponential functions to calculate the observed lifetimes. nih.gov For instance, in some systems, the decay time of the green emission (from the ⁴S₃/₂ state) has been found to be shorter than that of the red emission (from the ⁴F₉/₂ state), although this can vary depending on the host material and processing conditions. instras.com In materials co-doped with Yb³⁺, the decay kinetics can reveal the dynamics of the energy transfer between Yb³⁺ and Er³⁺ ions. For example, a slow rise time in the upconversion photoluminescence can be indicative of the energy transfer from Yb³⁺ to Er³⁺ being the dominant upconversion mechanism. mdpi.com

Advanced Spectroscopic Probes

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. researchgate.net When analyzing erbium-containing compounds like erbium acetate hydrate, XPS can confirm the presence of erbium, carbon, and oxygen on the material's surface.

Correlation of Spectroscopic Data with Theoretical Calculations

The elucidation of the complex structure and bonding of coordination compounds like acetic acid;erbium;hydrate is significantly advanced by combining experimental spectroscopic data with theoretical calculations. This correlative approach allows for a more detailed assignment of spectral features and a deeper understanding of the electronic and geometric structure of the molecule. Density Functional Theory (dft) and its time-dependent extension (TD-DFT) have become powerful tools for these investigations, offering high accuracy at a reasonable computational cost for complex systems like those containing lanthanide ions. researchgate.net

Theoretical models can predict vibrational frequencies (infrared and Raman), electronic transitions (UV-Vis), and other spectroscopic properties. By comparing these calculated values with experimental spectra, researchers can validate the proposed molecular structures, assign specific vibrational modes to observed absorption bands, and interpret electronic transitions in terms of the molecular orbitals involved. researchgate.netresearchgate.net For lanthanide complexes, these calculations must often account for relativistic effects and the complexities of the partially filled 4f orbitals. researchgate.net

While a comprehensive study that directly correlates a full suite of experimental spectra for erbium acetate hydrate with high-level theoretical calculations is not extensively documented in publicly available literature, the principles of such a correlation can be demonstrated by comparing experimental data for the compound with theoretical data for its constituent ligands or for analogous systems.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of erbium acetate hydrate is dominated by the modes of the acetate ligands and the water molecules of hydration. Infrared (IR) and Raman spectroscopy are complementary techniques that probe these vibrations. mt.comphotothermal.com DFT calculations can be used to predict the vibrational frequencies and intensities of the acetate ion and its coordination to a metal center.

A comparison between experimentally observed IR absorption bands for erbium acetate and theoretically calculated vibrational frequencies for a simple acetate model provides insight into the coordination environment of the erbium ion. The key vibrational modes of the acetate ligand are the symmetric and asymmetric carboxylate (COO⁻) stretching frequencies. The separation between these two frequencies (Δν) is particularly sensitive to the coordination mode of the acetate group (e.g., monodentate, bidentate chelating, or bridging).

Below is a table comparing typical experimental IR frequencies for lanthanide acetates with calculated frequencies for the free acetate ion.

| Vibrational Mode | Typical Experimental IR Frequency for Lanthanide Acetates (cm⁻¹) | Calculated Frequency (DFT) for Acetate Ion (cm⁻¹) | Assignment |

|---|---|---|---|

| νas(COO⁻) | ~1540 - 1560 | ~1580 | Asymmetric C-O Stretch |

| νs(COO⁻) | ~1410 - 1440 | ~1415 | Symmetric C-O Stretch |

| δ(CH₃) | ~1340 - 1350 | ~1350 | CH₃ Bending (Umbrella) |

| ρ(CH₃) | ~1020 - 1050 | ~1030 | CH₃ Rocking |

| ν(C-C) | ~920 - 950 | ~925 | C-C Stretch |

The agreement between the experimental and calculated values for the fundamental vibrations of the acetate ligand is generally good. nih.gov The shifts observed in the experimental spectrum compared to the calculated spectrum for the free ion are indicative of the coordination to the erbium(III) ion. For instance, the change in the position and separation of the νas(COO⁻) and νs(COO⁻) bands in the experimental data reflects the influence of the heavy metal center on the electron distribution within the carboxylate group. Theoretical studies on various lanthanide complexes confirm that ligand coordination significantly affects the vibrational spectra. mdpi.com

Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of erbium(III) compounds is characterized by sharp, narrow bands corresponding to f-f electronic transitions. These transitions are formally forbidden by the Laporte rule but gain intensity through mechanisms like vibronic coupling or mixing with orbitals of opposite parity. The positions and intensities of these "hypersensitive" transitions are particularly sensitive to the coordination environment of the Er³⁺ ion. researchgate.net

Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and analyze the nature of electronic transitions. mdpi.comnih.gov For an erbium(III) complex, this would involve calculating the energies of excited states and the oscillator strengths of the transitions from the ground state.

| Experimental Absorption Peak (nm) for aq. Er³⁺ | Transition from ⁴I₁₅/₂ Ground State to: | Theoretical Approach |

|---|---|---|

| ~379 | ⁴G₁₁/₂ | Judd-Ofelt Theory / TD-DFT |

| ~487 | ⁴F₇/₂ | |

| ~523 | ²H₁₁/₂ | |

| ~653 | ⁴F₉/₂ | |

| ~974 | ⁴I₁₁/₂ |

Note: The theoretical approach listed is general. Specific calculated values would depend on the exact model and computational parameters used.

In a complex like erbium acetate hydrate, the coordination of acetate and water ligands would cause shifts in these peak positions and changes in their intensities compared to the simple hydrated ion. A TD-DFT calculation on the full complex would model these effects, attributing them to changes in the ligand field around the erbium ion. The comparison of such a calculated spectrum with the experimental one would confirm the coordination geometry and provide insights into the nature of the Er-O bonds. Studies on other lanthanide complexes have successfully used this approach to correlate the calculated electronic transitions with experimental UV-Vis spectra, validating the computational models. researchgate.net

Thermal Decomposition and Reaction Mechanisms

Thermoanalytical Studies

Thermoanalytical techniques are pivotal in elucidating the thermal behavior of erbium(III) acetate (B1210297) hydrate (B1144303). By monitoring changes in mass and heat flow as a function of temperature, a detailed understanding of the decomposition pathway can be achieved.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For erbium(III) acetate tetrahydrate (Er(CH₃COO)₃·4H₂O), TGA reveals a series of distinct mass loss events corresponding to dehydration and subsequent decomposition.

The initial mass loss, occurring at approximately 90°C, corresponds to the complete removal of the four water molecules of hydration. wikipedia.org This single-step dehydration suggests that the water molecules are likely bound in a similar manner within the crystal structure. Following dehydration, the anhydrous erbium(III) acetate remains stable up to around 310°C. wikipedia.org

Subsequent decomposition stages involve the breakdown of the acetate groups. A significant mass loss occurs in the temperature range of 310°C to 590°C, which corresponds to the transformation of the anhydrous acetate into erbium(III) oxide (Er₂O₃) through the formation of several unstable, noncrystalline intermediates. wikipedia.orgresearchgate.net The final product, Er₂O₃, is thermally stable at temperatures up to 800°C. researchgate.net

| Temperature Range (°C) | Process | Proposed Reaction | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

|---|---|---|---|---|

| ~90 | Dehydration | Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O | 17.3 | ~17 |

| 310 - 350 | Initial Decomposition | Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O | - | - |

| 350 - 390 | Intermediate Formation | Er(OH)(CH₃COO)₂ → ErOCH₃COO + CH₃COOH | - | - |

| 390 - 590 | Final Decomposition | 2ErOCH₃COO → Er₂O₂CO₃ + ... → Er₂O₃ | - | - |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques identify endothermic and exothermic processes occurring during decomposition.

The DTA curve for erbium(III) acetate hydrate shows an endothermic peak corresponding to the dehydration process, confirming the energy required to remove the water molecules. The subsequent decomposition of the anhydrous acetate is characterized by a series of exothermic peaks, indicating that these are energy-releasing processes. These exothermic events are associated with the breakdown of the acetate ligands and the formation of intermediate species and the final erbium(III) oxide.

| Temperature (°C) | Event Type | Associated Process |

|---|---|---|

| ~100 | Endothermic | Dehydration |

| 300 - 400 | Exothermic | Decomposition of anhydrous acetate |

| > 400 | Exothermic | Formation of erbium(III) oxide |

The thermal decomposition of erbium(III) acetate tetrahydrate proceeds through distinct stages, which have been elucidated by combining TGA and DTA/DSC data with the analysis of solid intermediates.

Dehydration: The process begins with the complete dehydration of the tetrahydrate in a single step around 90°C to form anhydrous erbium(III) acetate. wikipedia.org Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O

Initial Decomposition and Intermediate Formation: Above 310°C, the anhydrous acetate starts to decompose. wikipedia.org It is proposed that an intermediate, erbium hydroxide (B78521) diacetate (Er(OH)(CH₃COO)₂), is formed with the release of ketene (B1206846). wikipedia.org At approximately 350°C, this intermediate is thought to lose a molecule of acetic acid to form an oxyacetate species (ErOCH₃COO). wikipedia.org

Formation of Oxycarbonate: With continued heating to around 390°C, the oxyacetate intermediate further decomposes to form erbium oxycarbonate (Er₂O₂CO₃). wikipedia.org

Final Oxide Formation: The final stage of decomposition occurs at temperatures up to 590°C, where the erbium oxycarbonate decomposes to yield the final product, erbium(III) oxide (Er₂O₃). wikipedia.orgresearchgate.net

Analysis of Gaseous Decomposition Products

Identifying the volatile products evolved during thermal decomposition provides crucial insights into the reaction mechanisms.

The gaseous products from the decomposition of erbium(III) acetate hydrate have been identified using infrared (IR) spectroscopy. researchgate.net The analysis reveals the presence of several key volatile species.

Water Vapor (H₂O): Detected during the initial dehydration stage.

Acetic Acid (CH₃COOH): A major product from the decomposition of the acetate groups. researchgate.net

Ketene (CH₂=C=O): Formed during the initial breakdown of the anhydrous acetate. wikipedia.orgresearchgate.net

Acetone (B3395972) (CH₃COCH₃): Also identified as a volatile decomposition product. researchgate.net

The presence of these gases confirms the complex nature of the decomposition process, which involves not only simple bond breaking but also intramolecular rearrangements.

While mass spectrometry (MS) is a powerful technique for the analysis of gaseous decomposition products, providing detailed information on the mass-to-charge ratio of volatile components, specific MS data for the thermal decomposition of erbium(III) acetate hydrate is not extensively detailed in the available research. However, based on the products identified by IR spectroscopy, the expected principal ions in the mass spectrum would correspond to water (m/z 18), ketene (m/z 42), acetic acid (m/z 60), and acetone (m/z 58).

Characterization of Solid Intermediates and Final Products

The solid materials formed at various stages of the thermal decomposition have been characterized using multiple analytical techniques to understand their structure and morphology.

X-ray diffraction (XRD) analysis has been employed to study the crystallinity of the solid phases formed during the decomposition of erbium acetate hydrate. researchgate.net Studies indicate that the decomposition proceeds through three unstable, noncrystalline (amorphous) intermediates before the final crystalline erbium oxide is formed. researchgate.net In-situ XRD experiments on similar metal acetates, such as cobalt acetate, also reveal that intermediate basic acetate phases can be poorly crystallized or amorphous. researchgate.net Powder X-ray diffraction (PXRD) spectra of anaerobically heat-treated erbium acetate show a clear evolution in the structural order of the material as the calcination temperature increases. researchgate.net

Scanning Electron Microscopy (SEM) has been utilized to analyze the morphology of the solid products. researchgate.net These analyses reveal that the final erbium oxide (Er₂O₃) obtained from the decomposition of erbium acetate consists of large, porous particles. researchgate.net For erbium oxide nanoparticles produced via thermal decomposition, SEM imaging has shown a spherical shape, often with noticeable agglomeration of the particles. researchgate.net

The decomposition pathway from anhydrous erbium acetate to erbium oxide involves the formation of several intermediate compounds. wikipedia.org After an initial dehydration step, continued heating to around 310°C leads to the formation of an intermediate proposed to be Er(OH)(CH₃COO)₂ along with the release of ketene. wikipedia.orgwikipedia.org At approximately 350°C, this compound is thought to lose acetic acid to form another intermediate with the formula ErOCH₃COO. wikipedia.orgwikipedia.org Further heating to 390°C results in the formation of an erbium oxycarbonate, Er₂O₂CO₃. wikipedia.orgwikipedia.org This oxycarbonate is the final intermediate before the formation of erbium oxide at higher temperatures. wikipedia.orgwikipedia.org The formation of oxycarbonates is a common feature in the thermal decomposition of rare earth acetates. ias.ac.in

The table below outlines the proposed thermal decomposition pathway for erbium acetate hydrate.

| Temperature (°C) | Reaction / Formed Product |

| 90 | Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O |

| 310 | Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O |

| 350 | Er(OH)(CH₃COO)₂ → ErOCH₃COO + CH₃COOH |

| 390 | ErOCH₃COO → Er₂O₂CO₃ (intermediate) |

| 590 | Er₂O₂CO₃ → Er₂O₃ (final product) |

Data sourced from multiple references. wikipedia.orgwikipedia.org

Kinetic and Mechanistic Investigations of Thermal Events

The mechanism and kinetics of the thermal events during the decomposition of erbium acetate hydrate have been investigated using non-isothermal gravimetry and differential thermal analyses. researchgate.net While detailed kinetic parameters for erbium acetate are not widely published, the general approach for metal acetates involves using thermogravimetric (TG) analysis to study the decomposition steps. bohrium.com The mechanism for erbium acetate hydrate involves a complete dehydration in one step, followed by decomposition into Er₂O₃ through the aforementioned unstable, noncrystalline intermediates. researchgate.net The identification of gaseous products and solid intermediates at specific temperatures allows for the construction of a detailed mechanistic pathway for the decomposition process. researchgate.netwikipedia.orgwikipedia.org

Determination of Activation Energies

While thermal decomposition processes are often characterized by their activation energies, which can be determined using non-isothermal gravimetry, specific values for the thermal decomposition of erbium acetate hydrate are not prominently detailed in the surveyed scientific literature. However, kinetic analyses to determine activation energies for the thermal decomposition of other lanthanide acetates, such as gadolinium(III) acetate, have been successfully conducted. researchgate.net These studies typically employ isoconversional methods like the Flynn-Wall-Ozawa or Kissinger models, analyzing data from thermogravimetric analysis (TGA) at multiple heating rates to determine the energy barriers for the various decomposition steps. mdpi.com The lack of specific reported values for erbium acetate hydrate suggests a potential area for further research to fully characterize its decomposition kinetics.

Proposed Decomposition Pathways and Reaction Mechanisms

The thermal decomposition of erbium acetate tetrahydrate (Er(CH₃COO)₃·4H₂O) in an air atmosphere proceeds through a series of distinct steps, leading to the formation of erbium oxide (Er₂O₃) at elevated temperatures. researchgate.netbath.ac.uk The process involves the initial loss of water molecules, followed by the breakdown of the acetate group through several unstable, noncrystalline intermediates. bath.ac.uk

The proposed pathway begins with the complete dehydration of the hydrated salt at approximately 90 °C to form the anhydrous erbium acetate. researchgate.net As the temperature increases, the anhydrous acetate decomposes. At around 310 °C, the decomposition is proposed to yield a hydroxy acetate intermediate, Er(OH)(CH₃COO)₂, with the concurrent formation of ketene. researchgate.net This intermediate subsequently loses a molecule of acetic acid at about 350 °C to form an oxyacetate species with the formula ErOCH₃COO. researchgate.net Further heating to 390 °C results in the formation of an erbium oxycarbonate, Er₂O₂CO₃. researchgate.net The final step in the decomposition sequence occurs at 590 °C, where the oxycarbonate decomposes to yield the final product, erbium(III) oxide. researchgate.netbath.ac.uk

Throughout this process, several volatile products are released, which have been identified as water vapor, acetic acid, ketene, and acetone. bath.ac.uk

The following table summarizes the key stages of the proposed thermal decomposition pathway for erbium acetate hydrate.

Thermal Decomposition Stages of Erbium Acetate Hydrate

| Temperature (°C) | Proposed Intermediate/Product | Chemical Formula | Volatile Products Released |

|---|---|---|---|

| 90 | Anhydrous Erbium Acetate | Er(CH₃COO)₃ | H₂O (Water Vapor) |

| 310 | Erbium Hydroxyacetate | Er(OH)(CH₃COO)₂ | CH₂=C=O (Ketene) |

| 350 | Erbium Oxyacetate | ErOCH₃COO | CH₃COOH (Acetic Acid) |

| 390 | Erbium Oxycarbonate | Er₂O₂CO₃ | - |

| 590 | Erbium(III) Oxide | Er₂O₃ | - |

Referenced Compounds

Coordination Chemistry and Complexation Behavior

Nature of Erbium-Ligand Bonding

The interaction between the hard Lewis acid Er(III) ion and ligands, such as the carboxylate group from acetate (B1210297), is predominantly ionic in nature. This is a general characteristic of lanthanide complexes, where the 4f orbitals are well-shielded by the outer 5s and 5p electrons, limiting their participation in covalent bonding.

Ionic and Covalent Contributions in Coordination

The bonding in erbium acetate complexes is dominated by electrostatic interactions between the positively charged Er³⁺ cation and the negatively charged oxygen atoms of the acetate and water ligands. fsu.edu Ionic bonds are formed when atoms with significant differences in electronegativity come together, resulting in an attraction based on charge. fsu.edu The large ionic radius and the +3 charge of erbium, coupled with the hard oxygen donor atoms of the acetate ligand, favor this type of bonding.

While the ionic character is paramount, minor covalent contributions can arise from the overlap of ligand orbitals with the empty outer orbitals (e.g., 5d, 6s, 6p) of the erbium ion. These covalent interactions, although weak, play a role in the specific geometry and stability of the coordination complexes. The lack of strong ligand field effects means that the geometry of erbium complexes is primarily determined by steric factors and the minimization of inter-ligand repulsion, rather than directional covalent bonds. bath.ac.uk

Comparison with Other Lanthanide Acetate Complexes

The coordination chemistry of erbium acetate can be understood in the context of the entire lanthanide series. A key trend governing the properties of lanthanide complexes is the "lanthanide contraction," which describes the steady decrease in ionic radii with increasing atomic number across the series. bath.ac.ukbris.ac.uk

This contraction has several consequences for acetate complexes:

Coordination Number : Earlier, larger lanthanides (like Lanthanum) can accommodate more ligands, sometimes exhibiting higher coordination numbers than later, smaller lanthanides like erbium. bath.ac.uk

Bond Lengths : As the ionic radius of the lanthanide ion decreases from La³⁺ to Lu³⁺, the metal-oxygen bond distances in isostructural acetate complexes shorten. For example, in a series of terpyridine nitrate complexes, the average Ln-O bond length decreases from erbium to lutetium. bath.ac.uk

Stability of Complexes : The stability of lanthanide-carboxylate complexes generally increases across the series. Studies on lanthanum(III) complexes with formate, acetate, and propionate show that the anion of the stronger acid tends to form weaker complexes. As the erbium ion is smaller and has a higher charge density than lanthanum, it is expected to form more stable acetate complexes.

| Lanthanide Ion | Ionic Radius (Å) for Coordination Number 8 |

|---|---|

| La³⁺ | 1.160 |

| Gd³⁺ | 1.053 |

| Er³⁺ | 1.004 |

| Lu³⁺ | 0.977 |

Coordination Environment and Geometry Around Erbium(III) Ion

The large size of the Er(III) ion allows for a flexible coordination sphere, with coordination numbers typically ranging from 7 to 9, though numbers from 3 to 12 are known. bris.ac.uk The most common coordination number for lanthanide complexes is 8, followed by 9. bris.ac.uk The geometry is often a distorted version of high-symmetry polyhedra, such as the square antiprism, tricapped trigonal prism, or bicapped trigonal prism. nih.govfrontiersin.orgnih.gov For instance, in a heterometallic complex involving erbium, the Er(III) ion is eight-coordinate and adopts a distorted bicapped trigonal-prismatic geometry. nih.gov

Influence of Water Molecules on Coordination Number

For example, in EDTA complexes, the larger size of erbium compared to transition metals allows for the coordination of additional water molecules to achieve a higher coordination number, such as eight or nine. bris.ac.uk The thermal decomposition of erbium(III) acetate tetrahydrate begins with the loss of these four water molecules, indicating their role in the initial coordination structure. wikipedia.org In many synthesized erbium complexes, coordinated water molecules are integral to the final structure, completing the coordination sphere alongside the primary organic ligands. nih.govnih.govresearchgate.net The presence of O-H oscillators from coordinated water can, however, lead to the quenching of erbium's characteristic luminescence. researchgate.net

Ligand Exchange Dynamics

In solution, the ligands coordinated to an erbium ion are not static but are in a constant state of exchange with solvent molecules and other available ligands. This ligand exchange is typically a rapid process for lanthanide ions due to the labile, non-directional, and predominantly ionic nature of the metal-ligand bonds. The dynamics of these exchange processes can be influenced by factors such as solvent, temperature, and the concentration of competing ligands. rsc.org

Formation of Novel Erbium(III) Complexes

Erbium(III) acetate hydrate (B1144303) is a versatile starting material for the synthesis of new coordination compounds with tailored properties. By reacting erbium acetate with various organic ligands, researchers have created a diverse range of novel complexes.

Complexes with Tripodal Ligands : Homodinuclear lanthanide complexes have been synthesized by reacting lanthanide acetate hydrates, including erbium's, with a tripodal oxygen ligand. In these structures, the acetate anions act as bridging ligands between two erbium ions. nih.govfrontiersin.org

Heterometallic Complexes : A novel 3D heterometallic complex containing both erbium and antimony was synthesized using erbium nitrate, but the principles apply to syntheses starting from acetate. In this complex, the erbium(III) ion is eight-coordinated by four oxygen atoms from four different edta⁴⁻ ligands and four oxygen atoms from coordinated water molecules. nih.govsemanticscholar.org

Complexes with Schiff-Base Ligands : A series of pentagonal-bipyramidal erbium(III) complexes have been prepared using acyclic chelating N₃O₂ Schiff-base ligands, demonstrating the substitution of acetate and water ligands from the initial erbium precursor. mdpi.com

Complexes with Fluoroquinolones : Erbium(III) complexes with fluoroquinolone ligands have been synthesized and characterized. These complexes demonstrate the formation of new coordination bonds between erbium and the carboxyl and keto oxygen atoms of the fluoroquinolone. nih.gov

The synthesis of these novel compounds often involves the partial or complete replacement of the acetate and water ligands from the coordination sphere of the initial erbium(III) acetate hydrate precursor.

| Precursor | Added Ligand Type | Resulting Er(III) Coordination Number | Resulting Er(III) Geometry | Reference |

|---|---|---|---|---|

| Erbium Acetate Hydrate | Tripodal Oxygen Ligand | Not specified | Twisted Square Antiprism | nih.govfrontiersin.org |

| Erbium Nitrate (similar reactivity) | EDTA with Antimony | 8 | Not specified | nih.gov |

| Erbium Chloride (similar reactivity) | Schiff-Base | 7 | Pentagonal-Bipyramidal | mdpi.com |

| Erbium(III) Salt | Fluoroquinolones | Not specified | Not specified | nih.gov |

| Erbium(III) Salt | Isonicotinate and Acetate | 8 | Distorted Bicapped Trigonal-Prismatic | nih.gov |

Synthesis of Mixed-Ligand Erbium Complexes

Mixed-ligand complexes, which incorporate more than one type of ligand bound to a central metal ion, are of significant interest for tuning the chemical and physical properties of the resulting compound. Erbium acetate is an excellent precursor for creating such complexes. americanelements.com The synthesis typically involves the reaction of an erbium salt, such as erbium acetate hydrate, with stoichiometric amounts of two or more different ligands in a suitable solvent.

The acetate ions can either be retained in the final complex or be displaced by the new ligands, depending on the reaction conditions and the relative binding affinities of the ligands. For instance, in the synthesis of some chromium(III) mixed-ligand complexes, sodium acetate is used, and the acetate group is incorporated into the final structure, acting as a bidentate ligand. nih.gov A similar principle applies to erbium, where the acetate can serve as one of the ligands in the final mixed-ligand architecture.

While many syntheses of erbium mixed-ligand complexes reported in the literature start from erbium nitrate or chlorides, the underlying principles of ligand substitution are transferable. sci-hub.senih.gov Examples of ligands used to form mixed-ligand erbium complexes include β-diketones, Schiff bases, and fluoroquinolones, which can lead to complexes with varied coordination numbers and geometries. sci-hub.senih.govucj.org.ua

Table 1: Examples of Ligands Used in Erbium(III) Mixed-Ligand Complex Synthesis This table is interactive. Users can sort by ligand type and typical starting material.

| Ligand Type | Example Ligand | Typical Erbium(III) Starting Material | Reference |

|---|---|---|---|

| β-Diketone | 2,7-dimethyl-octene-1-dione-3,5 | Erbium(III) salts | ucj.org.ua |

| Schiff Base | N,N'-bis(3,5-dichlorosalicylidene)-(1S,2S)-1,2-cyclohexylenediamine | Erbium(III) nitrate | sci-hub.se |

| Fluoroquinolone | Enrofloxacin, Levofloxacin | Erbium(III) salts | nih.gov |

Exploration of Coordination Polymers and Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. Erbium(III) acetate hydrate is a valuable precursor for the synthesis of these materials. Recent research has demonstrated the use of rare-earth acetates as effective alternative precursors for the synthesis of rare-earth cluster-based MOFs, such as the RE-UiO-66 analogues. rsc.org

The synthesis of erbium-based MOFs often involves reacting an erbium salt with a multidentate organic linker, like 2,5-pyridinedicarboxylic acid, in a suitable solvent under specific temperature and pressure conditions. researchgate.net The acetate ions from the precursor can influence the reaction, sometimes acting as modulators that affect the crystallization process and the final structure of the framework. These Er-MOFs have shown potential as catalysts in various organic reactions. researchgate.net

Similarly, one-dimensional coordination polymers of erbium have been synthesized using ligands like 2-picolinic acid. In these structures, the erbium ions are bridged by the organic ligands, and the coordination sphere is often completed by water molecules or other anions from the starting salt. lew.ro

Solution-Phase Coordination Studies

The behavior of erbium acetate hydrate in solution is critical for understanding its reactivity and for its application in solution-based synthesis methods. samaterials.com

Hydration in Aqueous Systems

Erbium acetate is moderately soluble in water. americanelements.com When dissolved, the erbium(III) ion is hydrated, meaning it is surrounded by water molecules. Ab initio molecular dynamics simulations of the Er(III) ion in aqueous solution have provided significant insights into this hydration process. These studies show that the hydrated erbium ion exists as a mixture of eight- and nine-coordinate species, [Er(H₂O)₈]³⁺ and [Er(H₂O)₉]³⁺. nih.govresearchgate.net

The exchange of water molecules between the first coordination sphere of the erbium ion and the bulk solvent is a rapid process, occurring on the picosecond timescale. nih.gov This dynamic behavior is characteristic of lanthanide ions. The simulations also identify a stable second hydration shell, indicating a degree of order in the water molecules beyond the immediate coordination sphere. nih.govresearchgate.net The strength of the bond between the erbium ion and the water ligands is weaker than that of trivalent transition metal ions but stronger than that of earlier, larger lanthanide ions like La(III) and Ce(III). nih.gov

Table 2: Hydration Properties of Aqueous Erbium(III) Ion This table is interactive. Users can sort by property.

| Property | Value/Description | Reference |

|---|---|---|

| Predominant Coordination Numbers | 8 and 9 | nih.govresearchgate.net |

| Ligand Exchange Rate (First Shell) | Picosecond timescale | nih.gov |

| First Hydration Shell | Contains 8 or 9 water molecules | nih.gov |

Interactions with Other Ions and Solvents

In solution, the hydrated erbium acetate complex can undergo various interactions, including ligand exchange reactions where the coordinated water or acetate molecules are replaced by other ions or solvent molecules present in the system. chemguide.co.uklibretexts.orgcrunchchemistry.co.uk

The study of solvent extraction provides a practical context for these interactions. For example, the synergistic solvent extraction of erbium(III) from nitrate solutions has been investigated using a mixture of neodecanoic acid (HA) and 1-(2-neononylamidoethyl)-2-neononyl-2-imidazoline (L) in a toluene and n-decanol solvent system. tandfonline.comfigshare.com In this system, the extracted erbium species were found to be complexes like [Er(OH)A₂·L] and [Er(OH)₂A·L], indicating that hydroxide (B78521) ions (from the adjustment of aqueous phase pH) and the neodecanoate ligand (A) displace the original water and acetate/nitrate ligands. tandfonline.comfigshare.com

Further studies on the solvent extraction of erbium(III) from nitric acid solutions using extractants like P507 demonstrate the potential for separating erbium from other metal ions such as calcium(II) and iron(III). researchgate.net These separation processes rely on the differential stability and extractability of the complexes formed by these metal ions with the extractant molecules in the organic solvent phase. These examples underscore the complex interplay between the erbium ion, its initial ligands (acetate, water), and the various other ions and solvent molecules in its environment.

Advanced Materials Science Applications

Precursors for Nanomaterials Synthesis

Metallic acetates are recognized as excellent precursors for creating ultra-high purity compounds and nanoscale materials. americanelements.comnanoshel.com Erbium (III) acetate (B1210297) hydrate (B1144303) is particularly valuable in this regard, facilitating the production of specialized erbium-based nanostructures with unique properties.

Erbium Oxide Nanoparticles

Erbium (III) acetate hydrate is a well-established precursor for the synthesis of erbium oxide (Er₂O₃) nanoparticles. nanoshel.comresearchgate.net The thermal decomposition of the hydrated acetate salt is a common method to produce these nanoparticles. The process involves heating the compound, which leads to dehydration followed by decomposition through several unstable, non-crystalline intermediates. researchgate.net The final product, erbium oxide, is typically formed at temperatures around 590°C. researchgate.netwikipedia.org

The characteristics of the resulting Er₂O₃ nanoparticles, such as crystallinity and particle size, can be influenced by the heat treatment conditions. researchgate.net For instance, Er₂O₃ obtained from erbium acetate at 800°C consists of large, porous particles. researchgate.net These nanoparticles are significant in chemical and physical studies and have applications in catalysis. researchgate.net Erbium oxide nanoparticles possess notable electrical, optical, and photoluminescence properties, making them suitable for various advanced applications. azonano.com

| Temperature (°C) | Process | Resulting Product/Intermediate |

|---|---|---|

| 90 | Dehydration | Anhydrous Erbium(III) acetate (Er(CH₃COO)₃) |

| 310 | Decomposition | Er(OH)(CH₃COO)₂ + Ketene (B1206846) (CH₂=C=O) |

| 350 | Decomposition | Erbium oxyacetate (ErOCH₃COO) |

| 390 | Decomposition | Erbium oxycarbonate (Er₂O₂CO₃) |

| 590 | Final Decomposition | Erbium Oxide (Er₂O₃) |

Upconversion Nanoparticles (UCNPs) for Optical Applications